(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid (2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid A metabolite of Carbamazepine
Brand Name: Vulcanchem
CAS No.: 60342-79-2
VCID: VC21338559
InChI: InChI=1S/C21H20N2O7/c24-15-16(25)18(20(27)28)30-19(17(15)26)22-21(29)23-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)23/h1-10,15-19,24-26H,(H,22,29)(H,27,28)/t15-,16-,17+,18-,19+/m0/s1
SMILES: C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O
Molecular Formula: C21H20N2O7
Molecular Weight: 412.4 g/mol

(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid

CAS No.: 60342-79-2

Cat. No.: VC21338559

Molecular Formula: C21H20N2O7

Molecular Weight: 412.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid - 60342-79-2

CAS No. 60342-79-2
Molecular Formula C21H20N2O7
Molecular Weight 412.4 g/mol
IUPAC Name (2S,3S,4S,5R,6R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C21H20N2O7/c24-15-16(25)18(20(27)28)30-19(17(15)26)22-21(29)23-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)23/h1-10,15-19,24-26H,(H,22,29)(H,27,28)/t15-,16-,17+,18-,19+/m0/s1
Standard InChI Key VKZWFMGCAPKSML-QXCZDIPSSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
SMILES C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O

Chemical Structure and Properties

Structural Characteristics

(2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid consists of a carbamazepine moiety conjugated with glucuronic acid. The stereochemistry indicated in the name (2S,3S,4S,5R) refers to the specific orientation of groups at carbon atoms 2, 3, 4, and 5 of the glucuronic acid component. The benzo[b] benzazepine portion represents the core structure of carbamazepine, which is linked to the glucuronic acid through an amide bond.

Physical and Chemical Properties

The key properties of (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid are summarized in Table 1:

PropertyValue
CAS Number60342-79-2
Molecular FormulaC21H20N2O7
Molecular Weight412.4 g/mol
IUPAC Name(2S,3S,4S,5R,6R)-6-(benzo[b]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid
InChIInChI=1S/C21H20N2O7/c24-15-16(25)18(20(27)28)30-19(17(15)26)22-21(29)23-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)23/h1-10,15-19,24-26H,(H,22,29)(H,27,28)/t15-,16-,17+,18-,19+/m0/s1
InChIKeyVKZWFMGCAPKSML-QXCZDIPSSA-N

The compound exhibits increased water solubility compared to its parent compound, carbamazepine, due to the presence of the polar glucuronic acid moiety. This enhanced solubility is crucial for its efficient excretion through the renal system.

Synthesis and Metabolism

Metabolic Formation

(2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid is primarily synthesized in the body through the metabolic process of glucuronidation. Following oral administration, carbamazepine undergoes extensive hepatic metabolism, with glucuronidation being one of the significant pathways. The enzyme UDP-glucuronyltransferase (UGT) catalyzes the conjugation of carbamazepine with glucuronic acid, resulting in the formation of carbamazepine glucuronide.

Enzymatic Pathways

The formation of (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid is primarily mediated by UGT enzymes in the liver. These enzymes transfer a glucuronic acid moiety from the co-substrate UDP-glucuronic acid to carbamazepine, forming a glucuronide conjugate. This metabolic process significantly enhances the water solubility of carbamazepine, facilitating its elimination from the body.

Table 2: Metabolic Pathway of (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid

ProcessDescriptionSignificance
GlucuronidationConjugation of carbamazepine with glucuronic acid catalyzed by UDP-glucuronyltransferasePrimary metabolic pathway for carbamazepine clearance
Hepatic ProcessingOccurs predominantly in the liver where UGT enzymes are abundantCritical site for drug metabolism and detoxification
ExcretionEnhanced water solubility facilitates renal excretionPrimary route for elimination from the body

Pharmacokinetics

Absorption and Distribution

As a metabolite, (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid is formed following the absorption and distribution of carbamazepine in the body. Carbamazepine is well absorbed from the gastrointestinal tract after oral administration, with peak plasma concentrations occurring approximately 4-8 hours after dosing. Following absorption, carbamazepine is distributed throughout the body and undergoes metabolism, including glucuronidation to form (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid.

Metabolism and Excretion

The formation of (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid represents a significant pathway for the elimination of carbamazepine from the body . This glucuronide metabolite is excreted primarily in urine, contributing to the clearance of carbamazepine and its metabolites from the systemic circulation. The increased water solubility of the glucuronide conjugate facilitates its excretion through the renal system.

Factors Affecting Pharmacokinetics

Several factors can influence the formation and elimination of (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid, including genetic polymorphisms in UGT enzymes, age-related changes in metabolic capacity, liver function, and concurrent medications. Research has shown that variations in glucuronidation efficiency can affect the plasma levels of carbamazepine and its metabolites, impacting therapeutic efficacy and toxicity.

Table 3: Factors Influencing the Pharmacokinetics of (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid

FactorImpact on PharmacokineticsClinical Implications
Genetic PolymorphismsVariations in UGT enzyme activity affecting glucuronidation rateIndividual differences in carbamazepine clearance and response
PregnancyAltered metabolic pathways and clearance ratesPotential need for dose adjustments during pregnancy
Concurrent MedicationsInduction or inhibition of UGT enzymesDrug interactions affecting carbamazepine levels and efficacy
Hepatic FunctionImpaired metabolism in liver diseaseReduced clearance and potential toxicity

Clinical Significance

Role in Carbamazepine Therapy

Understanding the metabolism of carbamazepine to (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid is crucial for optimizing therapeutic outcomes. The rate and extent of glucuronidation can significantly influence the plasma concentrations of the parent drug, affecting its efficacy and safety profile. Monitoring the levels of carbamazepine and its metabolites, including (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid, can provide valuable information for dose adjustments and therapeutic monitoring.

Drug Interactions

The formation of (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid can be influenced by concomitant medications that affect UGT enzyme activity. Drugs that induce UGT enzymes can enhance the glucuronidation of carbamazepine, potentially leading to reduced plasma concentrations and diminished therapeutic effects. Conversely, UGT inhibitors may decrease the formation of (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid, resulting in elevated carbamazepine levels and an increased risk of toxicity.

Research Findings

Metabolic Studies

Research on (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid has focused on its role in drug metabolism and pharmacokinetics. Studies have shown that variations in glucuronidation efficiency can affect the plasma levels of carbamazepine and its metabolites, impacting therapeutic efficacy and toxicity. Investigation of the metabolic pathways involving this compound has contributed to a better understanding of carbamazepine's pharmacokinetic profile and the factors that can influence its metabolism and elimination.

Pregnancy-Induced Pharmacokinetic Changes

Research has indicated that pregnancy can significantly alter the pharmacokinetics of carbamazepine and the formation of (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid. These changes may necessitate dose adjustments during pregnancy to maintain therapeutic efficacy while minimizing the risk of adverse effects. Monitoring the levels of carbamazepine and its metabolites, including (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid, can guide therapeutic decisions in pregnant women requiring carbamazepine therapy.

Analytical Development

Significant research efforts have been directed toward developing sensitive and specific analytical methods for the detection and quantification of (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid in biological samples. These methods typically involve sample preparation, separation techniques such as high-performance liquid chromatography (HPLC), and detection methods including mass spectrometry. The availability of reliable analytical techniques has facilitated research on this important metabolite and its role in carbamazepine therapy.

Table 4: Research Applications for (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid

Research AreaFocusSignificance
Metabolic ProfilingCharacterization of carbamazepine metabolic pathwaysUnderstanding of drug clearance mechanisms
Pharmacokinetic ModelingPrediction of carbamazepine disposition and eliminationOptimization of dosing regimens
Therapeutic Drug MonitoringQuantification in biological fluidsAssessment of treatment adherence and effectiveness
Drug-Drug InteractionsImpact of concomitant medications on glucuronidationPrevention of adverse drug interactions

Analytical Methods

Detection and Quantification Techniques

Various analytical techniques have been developed for the detection and quantification of (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid in biological samples. These methods typically involve sample preparation, separation, and detection steps. High-performance liquid chromatography (HPLC) coupled with various detection systems, including ultraviolet (UV) detection and mass spectrometry (MS), has been widely employed for this purpose. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the quantification of this metabolite in complex biological matrices.

Sample Preparation Methods

Effective sample preparation is crucial for the reliable analysis of (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid in biological specimens. Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. These methods aim to remove interfering substances and concentrate the analyte of interest, enhancing the sensitivity and selectivity of the analytical procedure. The choice of sample preparation method depends on factors such as the nature of the biological matrix, the desired limit of detection, and the analytical technique employed.

Challenges in Analysis

The analysis of (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid in biological samples presents several challenges, including the need for sensitive and specific detection methods, the complexity of biological matrices, and potential stability issues under certain conditions. Advances in analytical techniques and sample preparation methods continue to address these challenges, enabling more accurate and reliable quantification of this important metabolite.

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